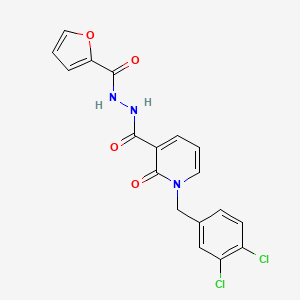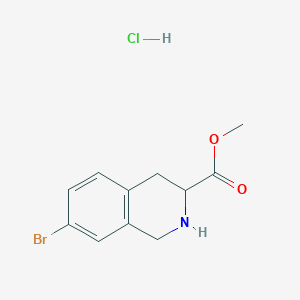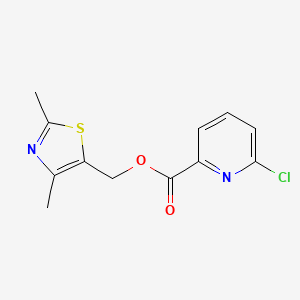
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both thiazole and pyridine rings, which makes it a versatile molecule for various applications.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in the synthesis of novel nitrogen-bridged heterocycles, where its derivatives serve as intermediates in the preparation of complex molecules. For example, reactions of various 1-pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate have led to the formation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates in low to moderate yields, demonstrating the compound's utility in synthesizing complex heterocyclic structures (A. Kakehi, S. Ito, M. Mitani, M. Kanaoka, 1994).
Biological Activity
Research has also explored the biological activities of derivatives of this compound. For instance, 1,3,4-oxadiazole thioether derivatives containing structures related to "(2,4-Dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate" have shown promising antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), demonstrating the potential of such derivatives in agricultural applications (Xianpeng Song et al., 2017).
Material Science and Dyeing Applications
Further applications include the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes, synthesized through reactions involving derivatives of the mentioned compound, have exhibited high efficiency in dyeing and come with beneficial properties such as antimicrobial activity, showcasing the compound's versatility beyond traditional chemical synthesis into material science and industrial applications (M. Khalifa et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with various targets to induce their biological effects . The specific mode of action would depend on the compound’s primary targets and the nature of its interaction with these targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOEJDLTMWMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

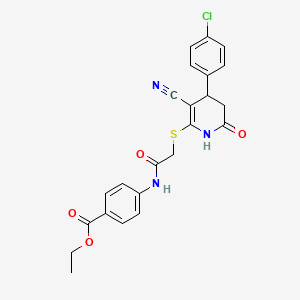

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

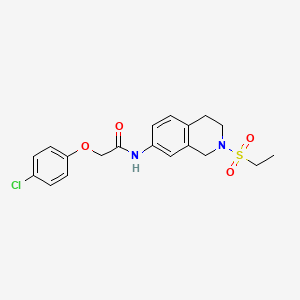
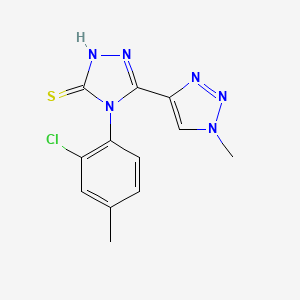
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

